1-(Pyridin-4-ylmethyl)piperazine
Overview
Description
1-(Pyridin-4-ylmethyl)piperazine is a heterocyclic organic compound containing both a piperazine ring and a pyridine ring linked by a methylene bridge . This compound is versatile and serves as a building block in coordination chemistry due to its ability to act as a bridging ligand through its two nitrogen atoms.
Preparation Methods
The synthesis of 1-(Pyridin-4-ylmethyl)piperazine can be achieved through various methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: This multicomponent reaction is another route to synthesize piperazine derivatives.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Parallel solid-phase synthesis and photocatalytic synthesis: These methods involve the use of solid-phase synthesis techniques and photocatalysis to produce piperazine derivatives.
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(Pyridin-4-ylmethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: This compound is used in the study of biological systems and as a ligand in biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)piperazine involves its interaction with molecular targets through its nitrogen atoms. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes .
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)piperazine can be compared with other similar compounds such as:
1,4-Diphenylpiperazine: This compound has a similar piperazine ring structure but with phenyl groups instead of a pyridine ring.
1-Benzhydryl-4-benzylpiperazine: This compound contains a benzhydryl and a benzyl group attached to the piperazine ring.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: This compound has a similar structure with a pyridine ring attached at a different position.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYLSJPLCLKCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355605 | |
Record name | 1-(pyridin-4-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62089-74-1 | |
Record name | 1-(pyridin-4-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(pyridin-4-yl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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